molecular formula C19H25N5 B12940707 N-Benzyl-9-heptyl-9H-purin-6-amine CAS No. 64498-13-1

N-Benzyl-9-heptyl-9H-purin-6-amine

Katalognummer: B12940707
CAS-Nummer: 64498-13-1
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: SQRUSJUIUYALEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-9-heptyl-9H-purin-6-amine is a heterocyclic aromatic compound that belongs to the purine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 9 and a heptyl group at the same position on the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-heptyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with benzyl and heptyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-9-heptyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or heptyl groups, where halides or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-9-heptyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-9-heptyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to purine receptors, modulating signal transduction pathways involved in cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-9H-purin-6-amine
  • N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
  • 6-Benzyladenine

Uniqueness

N-Benzyl-9-heptyl-9H-purin-6-amine is unique due to the presence of both benzyl and heptyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This structural uniqueness can lead to different interactions with molecular targets and potentially novel applications in various fields.

Eigenschaften

CAS-Nummer

64498-13-1

Molekularformel

C19H25N5

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-benzyl-9-heptylpurin-6-amine

InChI

InChI=1S/C19H25N5/c1-2-3-4-5-9-12-24-15-23-17-18(21-14-22-19(17)24)20-13-16-10-7-6-8-11-16/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,20,21,22)

InChI-Schlüssel

SQRUSJUIUYALEO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.